3-Iodothiobenzamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds like 3-iodothiophenes demonstrates the versatility of iodocyclization processes. A notable approach involves the iodocyclofunctionalization of (Z)-thioenynes, utilizing iodine as an electrophilic agent. This method yields 3-iodothiophenes with high efficiency, showcasing the potential for analogous strategies in synthesizing 3-iodothiobenzamide and highlighting the importance of electrophilic iodine in these reactions (Santana et al., 2014).

Molecular Structure Analysis

While specific studies on 3-iodothiobenzamide's molecular structure are scarce, analyses of similar compounds provide insight into potential structural characteristics. For instance, molecular structure and spectroscopy studies, including FT-IR and FT-Raman analyses, offer a window into understanding the vibrational assignments and electronic properties of structurally related compounds. Such analyses could be extrapolated to predict the molecular behavior of 3-iodothiobenzamide, focusing on its potential electronic and vibrational properties (Tao et al., 2016).

Chemical Reactions and Properties

The electrophilic properties of iodine play a crucial role in the synthesis of iodine-containing compounds. Electrophilic cyclization of (Z)-thiobutenynes, for example, has been effectively used to synthesize 3-iodothiophenes, suggesting that similar electrophilic strategies could be applicable for 3-iodothiobenzamide. Such reactions highlight the compound's potential reactivity and the influence of iodine's electrophilic character on its chemical behavior (Santana et al., 2012).

Physical Properties Analysis

The study of related iodine-containing compounds offers insight into the physical properties that 3-iodothiobenzamide might exhibit. The synthesis and properties of sulfate esters and sulfamates of iodothyronines, for example, provide valuable data on solubility, stability, and interaction with biological molecules, which could be analogous to the physical behavior of 3-iodothiobenzamide (Mol & Visser, 1985).

Chemical Properties Analysis

Iodocyclization reactions underscore the chemical versatility of iodine-containing compounds. The novel approach to synthesizing 3-iodothiophenes through direct iodocyclization of alkynylthiol derivatives showcases the chemical reactivity and potential transformations 3-iodothiobenzamide might undergo. Such processes emphasize the compound's ability to participate in complex chemical reactions, highlighting its reactivity and utility in synthetic chemistry (Gabriele et al., 2012).

Aplicaciones Científicas De Investigación

Metabolic Syndrome and Obesity

Studies have highlighted the potential of 3-Iodothyronamine (T1AM) and its derivatives in addressing metabolic syndrome and obesity. T1AM has been shown to impact energy metabolism significantly, with effects on genomic and non-genomic mechanisms. Its signaling actions profoundly affect metabolic processes, suggesting its utility in treating metabolic disturbances. This includes its potential in designing novel pharmacological agents targeting metabolic and neurodegenerative disorders (Rutigliano et al., 2020).

Modulation of Gene Expression

Research indicates that T1AM can modulate gene expression, particularly affecting lipid metabolism and body weight. Chronic treatment with T1AM in rats resulted in significant transcriptional effects in adipose tissue and liver, stimulating lipolysis and beta-oxidation while inhibiting adipogenesis. This suggests T1AM's role in cholesterol homeostasis and its potential as a lipolytic agent, with implications for clinical use in obesity and dyslipidemia (Mariotti et al., 2014).

Neurological and Metabolic Actions

T1AM has been identified as a rapid modulator of metabolism and behavior in rodents, suggesting its multifaceted role in physiological and pathophysiological processes. The compound interacts with trace amine-associated receptor 1 (TAAR1) and possibly other receptors, impacting metabolic rate, glucose catabolism, and insulin secretion. Its effects on the central nervous system also highlight its potential as a neuromodulator, affecting learning, memory, and pain threshold, underscoring its significance in thyroid hormone signaling and potential therapeutic roles (Zucchi et al., 2014).

Cellular Metabolic Reprogramming

Further research into T1AM and its analogs, like SG-2, shows their capacity to drive cellular metabolic reprogramming. Studies on mouse adipocytes and liver cells indicate that these compounds can decrease lipid accumulation and increase lipolytic activity through mechanisms involving the AMPK/ACC signaling pathways. This reprogramming is associated with significant metabolic shifts and weight loss, pointing to their potential in treating metabolic disorders (Rogowski et al., 2019).

Ethical and Scientific Considerations in Research

It's crucial to address the ethical and scientific considerations regarding the use of animals in research exploring the applications of compounds like 3-Iodothiobenzamide derivatives. The principles of Reduction, Refinement, and Replacement (3Rs) serve as a robust framework for minimizing animal use and suffering while supporting high-quality science. These principles encourage the development of new research models and approaches that reduce reliance on animal use, improve welfare, and enhance scientific value (Ferdowsian & Beck, 2011).

Safety And Hazards

Propiedades

IUPAC Name |

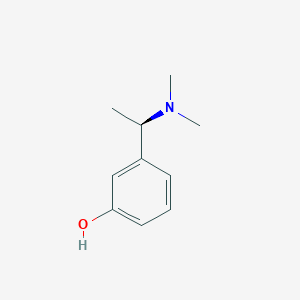

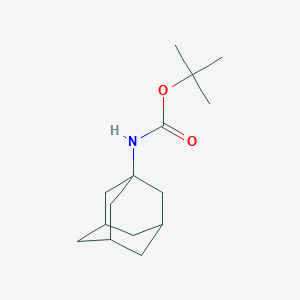

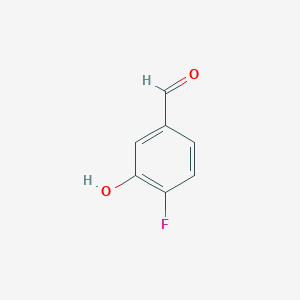

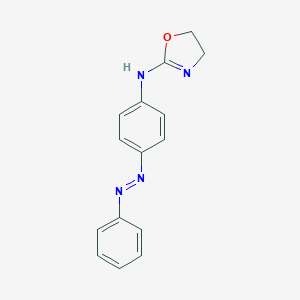

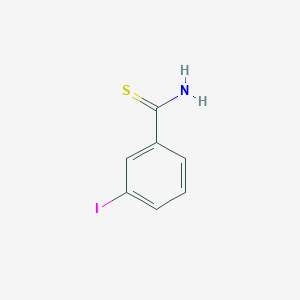

3-iodobenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INS/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDKWPJNKCULKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374771 | |

| Record name | 3-Iodothiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodothiobenzamide | |

CAS RN |

106748-26-9 | |

| Record name | 3-Iodothiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 106748-26-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.